N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with amino, hydroxy, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, protein binding, and cellular uptake.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-4,5-dimethylthiophene-3-carboxamide
- N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-2-carboxamide
Uniqueness
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-5-6(2)16-4-7(5)10(15)12-8(3-13)9(11)14/h4,8,13H,3H2,1-2H3,(H2,11,14)(H,12,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBUHBLQRLXJP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC(CO)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N[C@@H](CO)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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